3-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
3-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C21H15ClFN3O2S and a molecular weight of 427.888 g/mol . This compound is known for its unique chemical structure, which includes a fluoroanilino group, a carbothioyl group, and a chlorobenzoate group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the Fluoroanilino Intermediate: This step involves the reaction of 4-fluoroaniline with a suitable reagent to introduce the fluoroanilino group.
Introduction of the Carbothioyl Group: The fluoroanilino intermediate is then reacted with a carbothioylating agent to form the carbothioyl intermediate.
Formation of the Carbohydrazonoyl Intermediate: The carbothioyl intermediate undergoes further reaction with a carbohydrazonoylating agent to form the carbohydrazonoyl intermediate.
Final Coupling Reaction: The carbohydrazonoyl intermediate is then coupled with 4-chlorobenzoic acid under specific conditions to form the final product.
Chemical Reactions Analysis
3-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 3-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can be compared with similar compounds such as:
3-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 3-chlorobenzoate: This compound has a similar structure but with a different position of the chlorine atom on the benzoate group.
3-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 3-bromobenzoate: This compound has a bromine atom instead of a chlorine atom on the benzoate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
769150-91-6 |
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Molecular Formula |
C21H15ClFN3O2S |
Molecular Weight |
427.9 g/mol |
IUPAC Name |
[3-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C21H15ClFN3O2S/c22-16-6-4-15(5-7-16)20(27)28-19-3-1-2-14(12-19)13-24-26-21(29)25-18-10-8-17(23)9-11-18/h1-13H,(H2,25,26,29)/b24-13+ |
InChI Key |
YVYBPIUTLHNFLL-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)/C=N/NC(=S)NC3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C=NNC(=S)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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